(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide
Beschreibung
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is a synthetic acrylamide derivative characterized by a benzodioxole core, an acrylamide backbone, and dual N-substituents: tetrahydro-2H-pyran-4-yl (a cyclic ether) and thiophen-2-ylmethyl (a thiophene-containing group).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-20(6-4-15-3-5-18-19(12-15)25-14-24-18)21(13-17-2-1-11-26-17)16-7-9-23-10-8-16/h1-6,11-12,16H,7-10,13-14H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGPARPCQYBLY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent scientific studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity through electron donation.
- Tetrahydro-2H-pyran : A cyclic ether that may influence solubility and receptor interactions.
- Thiophen-2-ylmethyl group : This thiophene derivative is often associated with increased biological activity due to its aromatic nature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring the benzo[d][1,3]dioxole structure. For instance, compounds derived from pyrazolo[1,5-a]pyrimidines demonstrated significant inhibitory effects against various cancer cell lines. In particular, the compound's structure may facilitate interactions with critical protein targets involved in cancer progression.
Case Study: In Vitro Assays
In a study evaluating a library of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide, several derivatives were tested against the MDA-MB-231 breast cancer cell line. The results indicated:
- IC50 Values : The most effective compounds had IC50 values ranging from 15.3 µM to 29.1 µM, suggesting moderate potency.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15.3 | MCF-7 |
| Compound B | 29.1 | MDA-MB-231 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of cell proliferation : Targeting specific pathways that regulate cell cycle progression.
- Induction of apoptosis : Triggering programmed cell death through various signaling pathways.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown promise as antimicrobial agents. The presence of electron-withdrawing groups on the phenyl ring enhances their antibacterial potency.
Case Study: Antibacterial Assays
A related study investigated the antibacterial effects of compounds with similar frameworks against E. coli and S. aureus. The findings demonstrated that certain substitutions significantly improved antimicrobial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 0.18 | E. coli |
| Compound D | 0.25 | S. aureus |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide:
- Substituent Effects : Variations in substituents can lead to significant changes in biological activity.
- Docking Studies : Computational analyses have identified key interactions between the compound and target proteins, facilitating rational design of more effective derivatives.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
- Anti-Obesity Mechanisms : The hydroxylated analog () suppresses PPAR-γ and FAS expression, suggesting the benzodioxole core may interfere with lipid metabolism pathways. The target compound’s thiophene group could modulate similar targets with improved blood-brain barrier penetration .
- The tetrahydro-2H-pyran substituent may require specialized cyclization steps .
- Cross-Reactivity Concerns: Immunoassays () indicate that structural similarity between analogs could lead to off-target binding, necessitating rigorous selectivity studies for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
